molecular formula C13H6BrNO7S2 B11084493 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate

Cat. No.: B11084493
M. Wt: 432.2 g/mol
InChI Key: GYLHPBKPIDGLJT-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a benzoxathiol ring, and a nitrobenzenesulfonate group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate typically involves multiple steps, starting with the preparation of the benzoxathiol ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-aminobenzenesulfonate.

Scientific Research Applications

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate is unique due to the presence of both a bromine atom and a nitrobenzenesulfonate group, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C13H6BrNO7S2

Molecular Weight

432.2 g/mol

IUPAC Name

(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) 4-nitrobenzenesulfonate

InChI

InChI=1S/C13H6BrNO7S2/c14-9-5-12-11(21-13(16)23-12)6-10(9)22-24(19,20)8-3-1-7(2-4-8)15(17)18/h1-6H

InChI Key

GYLHPBKPIDGLJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Br

Origin of Product

United States

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